(5Z)-2-amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
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Overview
Description
WAY-299941 is a chemical compound with the molecular formula C₁₄H₈BrN₃O₄S and a molecular weight of 394.2 g/mol . It is known for its role as an inhibitor of diaminopimelate aminotransferase and its ability to modulate the interaction of nerve growth factor and brain-derived neurotrophic factor with neurotrophic receptors .
Preparation Methods
The synthetic routes and reaction conditions for WAY-299941 are not extensively documented in publicly available sources. it is known that the compound is synthesized for research purposes and is not intended for human use
Chemical Reactions Analysis
WAY-299941 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used, but typically involve modifications to the thiazolone and furan rings present in the compound .
Scientific Research Applications
WAY-299941 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an inhibitor of diaminopimelate aminotransferase, which is an enzyme involved in the biosynthesis of lysine in bacteria . This makes it a valuable tool for studying bacterial metabolism and developing antibiotics. Additionally, WAY-299941 modulates the interaction of nerve growth factor and brain-derived neurotrophic factor with neurotrophic receptors, making it useful in neurobiological research .
Mechanism of Action
The mechanism of action of WAY-299941 involves its inhibition of diaminopimelate aminotransferase, which disrupts the biosynthesis of lysine in bacteria . This inhibition can lead to the death of bacterial cells, making it a potential candidate for antibiotic development. Additionally, WAY-299941 modulates the interaction of nerve growth factor and brain-derived neurotrophic factor with neurotrophic receptors, which can influence neuronal growth and survival .
Comparison with Similar Compounds
WAY-299941 can be compared with other inhibitors of diaminopimelate aminotransferase and modulators of neurotrophic factor interactions. Similar compounds include other thiazolone derivatives and furan-based inhibitors. The uniqueness of WAY-299941 lies in its specific molecular structure, which allows it to effectively inhibit diaminopimelate aminotransferase and modulate neurotrophic factor interactions .
Properties
IUPAC Name |
(5Z)-2-amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O4S/c15-10-5-7(18(20)21)1-3-9(10)11-4-2-8(22-11)6-12-13(19)17-14(16)23-12/h1-6H,(H2,16,17,19)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMHJXKZSBKDFD-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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